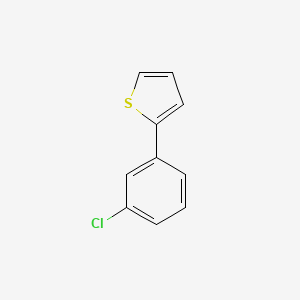

2-(3-Chlorophenyl)thiophene

描述

Structure

3D Structure

属性

CAS 编号 |

59156-10-4 |

|---|---|

分子式 |

C10H7ClS |

分子量 |

194.68 g/mol |

IUPAC 名称 |

2-(3-chlorophenyl)thiophene |

InChI |

InChI=1S/C10H7ClS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H |

InChI 键 |

QOYCSQBDTFMQSG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=CS2 |

产品来源 |

United States |

Synthetic Methodologies for 2 3 Chlorophenyl Thiophene and Its Derivatives

Classical Approaches to Thiophene (B33073) Nucleus Functionalization

The foundational methods for synthesizing the thiophene ring and introducing substituents have been established for over a century. These classical approaches can be broadly categorized into condensation-type reactions that build the heterocyclic ring from acyclic precursors and the direct functionalization of a pre-formed thiophene ring.

Condensation-Type Reactions

Condensation reactions represent the most traditional methods for constructing the thiophene core. These reactions typically involve the formation of the five-membered ring by reacting open-chain precursors with a sulfurizing agent. Several named reactions are central to this approach:

Paal-Knorr Thiophene Synthesis : This method involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. wikipedia.orgorganic-chemistry.orgpharmaguideline.comrroij.com The reagents act as both sulfurizing and dehydrating agents. organic-chemistry.org

Fiesselmann Thiophene Synthesis : An extension of the Paal-Knorr synthesis, this reaction utilizes β-keto esters with thioglycolic acid. It proceeds through base-catalyzed conjugate addition reactions to form a thioacetal intermediate which then cyclizes.

Gewald Aminothiophene Synthesis : This is a widely used route for producing 2-aminothiophenes. ijprajournal.com It consists of a base-catalyzed condensation of a ketone (or aldehyde) with an α-cyanoester, followed by cyclization with elemental sulfur. pharmaguideline.comsciforum.net The mechanism begins with a Knoevenagel condensation.

Hinsberg Synthesis (Volhard–Erdmann cyclization) : This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal) with diethyl thiodiacetate to form a thiophene dicarboxylate. wikipedia.org

These methods are fundamental for creating a variety of substituted thiophenes from non-heterocyclic starting materials.

| Condensation Reaction | Key Reactants | Sulfur Source | Primary Product Type |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide, Lawesson's reagent | Substituted thiophenes |

| Fiesselmann Synthesis | α,β-Acetylenic esters and thioglycolic acid | Thioglycolic acid | 3-Hydroxyl-2-thiophenecarboxylic acids |

| Gewald Synthesis | α-Methylene ketone and β-ketonitrile | Elemental sulfur | 2-Aminothiophenes |

| Hinsberg Synthesis | 1,2-Dicarbonyl compounds and thiodiacetate | Thiodiacetate | Thiophene dicarboxylates |

Direct Functionalization of the Thiophene Ring

Once the thiophene nucleus is formed, substituents can be introduced through direct functionalization. Thiophene is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution reactions, which preferentially occur at the C2 and C5 positions due to the higher negative charge accumulation compared to the C3 and C4 positions. pharmaguideline.com

Direct C-H functionalization is a significant strategy that avoids the need for pre-functionalized starting materials, such as halogenated thiophenes. mdpi.comucsf.edu This approach is considered more atom-economical and environmentally benign. mdpi.com The challenge often lies in controlling the regioselectivity, as multiple C-H bonds may have similar reactivities. mdpi.com Palladium-catalyzed direct arylation, for instance, can functionalize the more acidic α-position (C2 or C5) through mechanisms like concerted metalation-deprotonation (CMD). researchgate.net While highly advanced versions of this strategy exist, the fundamental concept of direct substitution on the ring is a classical approach.

Advanced Synthetic Strategies for Arylated Thiophenes

Modern organic synthesis has provided powerful tools for creating specific C-C bonds, which are essential for synthesizing compounds like 2-(3-chlorophenyl)thiophene. Palladium-catalyzed cross-coupling reactions are at the forefront of these advanced methods.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have become indispensable for the synthesis of aryl-heteroaryl compounds. ucsf.edu Direct arylation is a key technique, coupling aryl halides directly with the C-H bonds of thiophenes, often with high yields and regioselectivity. unipd.it This method reduces the number of synthetic steps compared to traditional cross-coupling reactions that require organometallic intermediates. ucsf.eduresearchgate.net For example, using a low loading of a palladium catalyst like Pd(OAc)₂, a range of aryl bromides can be coupled with thiophene to yield 2-arylated thiophenes. researchgate.net

Suzuki Cross-Coupling for Aryl-Thiophene Linkages

The Suzuki-Miyaura cross-coupling reaction is a particularly robust and widely used palladium-catalyzed method for forming C-C bonds. nih.gov This reaction typically involves the coupling of an organoboron compound (like an arylboronic acid) with a halide (like a bromothiophene) in the presence of a palladium catalyst and a base. youtube.comresearchgate.net

The synthesis of this compound can be efficiently achieved by coupling 2-bromothiophene (B119243) or thiophene-2-boronic acid with the corresponding aryl partner. For instance, the reaction of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids, including 3-chloro-4-fluoro phenyl boronic acid, has been demonstrated to produce the corresponding 2-(bromomethyl)-5-aryl-thiophenes in good yields. nih.gov The catalytic cycle of the Suzuki reaction involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. youtube.com

Regioselective Synthesis of Mono- and Di-arylated Thiophenes

Controlling the position of arylation (regioselectivity) is critical in thiophene chemistry. In direct C-H arylation, functionalization typically occurs at the most reactive C-H bond, which is at the C2 or C5 position. rsc.org By using a large excess of thiophene, the formation of polyarylated products can be minimized, leading primarily to mono-arylated thiophenes. researchgate.net

Synthesis of Unsymmetrical Bis-aryl Thiophenes

The synthesis of unsymmetrical bis-aryl thiophenes can be effectively achieved using palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling is a widely used method for this purpose. In a typical reaction, an aryl halide is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of a compound structurally similar to this compound, such as 2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene, a Suzuki coupling was performed between 2-bromo-5-(bromomethyl)thiophene and 3-chloro-4-fluorophenylboronic acid. This reaction utilized tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate (B84403) as the base in a 1,4-dioxane/water solvent system, achieving a good yield.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| 2-bromo-5-(bromomethyl)thiophene | 3-chloro-4-fluorophenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O (4:1) | 2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | Good |

Table 1: Example of Suzuki Coupling for the Synthesis of a 2-Aryl-thiophene Derivative

Buchwald-Hartwig Approach to N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is instrumental in synthesizing N-aryl derivatives of heterocyclic amines. While not a direct method for synthesizing this compound itself, it is a key methodology for preparing its N-arylated derivatives, which are of significant interest in medicinal chemistry. For example, the Buchwald-Hartwig amination can be used to couple an aminothiophene with an aryl halide, such as 1-bromo-3-chlorobenzene, to yield the corresponding N-(3-chlorophenyl)aminothiophene derivative. nih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Copper-Mediated Chan-Lam Cross-Coupling

The Chan-Lam cross-coupling provides an alternative to the palladium-catalyzed methods for C-N bond formation. wikipedia.org This copper-mediated reaction couples an amine with a boronic acid. nih.gov Similar to the Buchwald-Hartwig reaction, the Chan-Lam coupling is used to synthesize N-arylated derivatives of aminothiophenes. For instance, an aminothiophene could be coupled with 3-chlorophenylboronic acid in the presence of a copper catalyst to afford the N-(3-chlorophenyl)aminothiophene. This method is often favored for its milder reaction conditions and the use of a more abundant and less expensive metal catalyst. nih.gov

Direct Arylation via C-H Bond Activation/Functionalization

Direct arylation via C-H bond activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. core.ac.uk This method avoids the pre-functionalization of the thiophene ring, directly coupling it with an aryl halide.

Regioselectivity Control in Direct Arylation

A key challenge in the direct arylation of thiophene is controlling the regioselectivity, as thiophene has two reactive positions (C2 and C5). For the synthesis of this compound, the reaction conditions must favor arylation at the C2 position. The regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, palladium-catalyzed direct arylation of 3-substituted thiophenes can be directed to the C5 position by using a bromo-substituent as a blocking group at the C2-position. nih.gov Subsequent removal of the blocking group or a second coupling reaction can then be performed.

Advantages over Traditional Cross-Coupling Techniques

Direct arylation offers several advantages over traditional cross-coupling methods. core.ac.uk By eliminating the need for organometallic reagents, it reduces the number of synthetic steps and the generation of stoichiometric byproducts. nih.gov This leads to a more efficient and sustainable process. Furthermore, direct arylation can often be performed with lower catalyst loadings and under milder conditions. The use of readily available aryl bromides and inexpensive bases like potassium acetate (B1210297) further enhances the practical appeal of this methodology. nih.gov

Heterocyclization of S-Containing Alkyne Substrates

An alternative approach to constructing 2-arylthiophenes is through the cyclization of appropriately substituted sulfur-containing precursors. Metal-catalyzed heterocyclization of functionalized alkynes bearing a sulfur nucleophile is a powerful tool for the regioselective synthesis of substituted thiophenes. nih.gov For example, 1-mercapto-3-yn-2-ols can undergo a palladium-catalyzed heterocyclodehydration to yield substituted thiophenes. By carefully choosing the starting alkyne substrate with a 3-chlorophenyl group at the appropriate position, this methodology could potentially be adapted for the synthesis of this compound.

The Gewald reaction is another well-known method for synthesizing 2-aminothiophenes, which are versatile intermediates. mdpi.comorganic-chemistry.org This one-pot multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. mdpi.comorganic-chemistry.org While this reaction primarily yields 2-aminothiophenes, these products can be further modified, for instance, through deamination or other functional group transformations, to potentially access 2-arylthiophenes.

Metal-Catalyzed Heterocyclization

Metal-catalyzed heterocyclization represents a powerful method for constructing thiophene rings from functionalized acyclic precursors. mdpi.com This approach often involves the activation of a triple bond by a metal catalyst, which facilitates an intramolecular nucleophilic attack by a sulfur-containing group. mdpi.com Palladium and copper complexes are common catalysts for these transformations.

For instance, a palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols can produce substituted thiophenes. A catalytic system comprising Palladium(II) iodide (PdI₂) and Potassium Iodide (KI) has been shown to be effective for this type of reaction. mdpi.com Another approach involves the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols, which also yields thiophene derivatives. mdpi.com

Copper-promoted cyclization of (Z)-1-en-3-ynyl(butyl)sulfanes using copper(II) halides (CuCl₂ or CuBr₂) provides a route to 3-halothiophenes. The proposed mechanism involves a 5-endo-dig S-cyclization to form a sulfonium (B1226848) salt, followed by reductive elimination. mdpi.com

Table 1: Examples of Metal-Catalyzed Thiophene Synthesis

| Starting Material | Catalyst System | Product Type | Reference |

|---|---|---|---|

| (Z)-2-en-4-yne-1-thiols | PdI₂ / KI | Substituted Thiophenes | mdpi.com |

| 1-Mercapto-3-yn-2-ols | PdI₂ / KI | Substituted Thiophenes | mdpi.com |

Base-Promoted Heterocyclization

Base-promoted reactions offer an alternative, often metal-free, pathway to thiophenes. These reactions typically involve the cyclization of substrates with appropriately positioned functional groups that can be activated by a base. For example, the treatment of 1,1-bis(ethylthio)-1-en-4-ynes bearing an electron-withdrawing group with a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can lead to substituted thiophenes through the formation of a gem-dialkylthiovinylallene intermediate, followed by a 5-exo-dig S-cyclization. nih.gov

Another strategy involves the use of sodium hydride (NaH) to induce the ring opening of 2-(1,3-dithiolan-2-ylidene)-4-ynenitriles. This generates (Z)-1-en-4-yne-1-thiolate intermediates, which then undergo a 5-exo-dig cyclization and aromatization to form 3-cyano-2-(vinylthio)thiophenes. nih.gov These base-promoted methods are often limited by the need for strong basic conditions and the presence of electron-withdrawing groups on the starting material. nih.gov

Iodocyclization Strategies

Iodocyclization is a valuable method for the synthesis of iodine-containing heterocycles, which can be further functionalized using cross-coupling reactions. nih.govorganic-chemistry.org For thiophene synthesis, this strategy typically involves the reaction of a sulfur-containing alkyne with molecular iodine.

A facile and convenient synthesis of 3-iodothiophenes is achieved through the dehydrative iodocyclization of 1-mercapto-3-yn-2-ols. nih.govorganic-chemistry.org This reaction proceeds smoothly by treating the substrate with molecular iodine (I₂) in the presence of a base like sodium bicarbonate (NaHCO₃) at room temperature. organic-chemistry.org The proposed mechanism involves the formation of an iodonium (B1229267) cation intermediate, which then undergoes a 5-endo-dig cyclization followed by dehydrative aromatization to yield the 3-iodothiophene (B1329286) product. organic-chemistry.org This method is notable for its mild conditions, regioselectivity, and tolerance of various functional groups. organic-chemistry.org

Another example is the transformation of 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate, where an intramolecular iodocyclization using I₂ leads to a dihydrothiophene intermediate. Subsequent oxidation and deacylation yield the corresponding thiophene derivative. nih.gov

Gewald Synthesis for 2-Aminothiophene Derivatives

The Gewald synthesis is a multicomponent reaction that provides a versatile and widely used method for preparing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgarkat-usa.org The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgarkat-usa.org

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound (e.g., 3-chloroacetophenone to target a derivative of this compound) and the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgnih.gov The next step involves the addition of sulfur, although the precise mechanism is not fully elucidated, it is thought to proceed via thiolation at the methylene (B1212753) position. wikipedia.orgderpharmachemica.com The final step is a cyclization and subsequent tautomerization to yield the stable 2-aminothiophene ring system. wikipedia.org

The versatility of the Gewald reaction is enhanced by the wide availability of starting materials and the generally mild reaction conditions. arkat-usa.orgresearchgate.net Microwave irradiation has been shown to improve reaction times and yields. wikipedia.org

Table 2: Key Components of the Gewald Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Product |

|---|

Specific Synthetic Routes for this compound Building Blocks

Esterification Reactions for Carboxylic Acid Intermediates

Thiophene-2-carboxylic acids are common intermediates in the synthesis of more complex derivatives. beilstein-journals.orgnih.gov These carboxylic acids can be converted to esters through several standard methods.

The Fischer esterification is a classic and cost-effective method for this transformation, particularly on a large scale. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the water formed is typically removed, for example, by azeotropic distillation. masterorganicchemistry.comgoogle.com

Alternatively, esterification can be achieved by first converting the carboxylic acid into a more reactive intermediate, such as an acid chloride. google.comjackwestin.com The carboxylic acid is treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding thiophene-2-carbonyl chloride. beilstein-journals.orggoogle.com This highly electrophilic intermediate then readily reacts with an alcohol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to yield the desired ester. google.com

Formation of Reactive Intermediates

The formation of reactive organometallic intermediates is a crucial strategy for introducing functional groups onto the thiophene ring. nih.govbeilstein-journals.org Halogenated thiophenes serve as common precursors for these reagents.

One primary method involves the formation of a Grignard reagent. For example, a brominated thiophene can react with magnesium metal (Mg) to form a thienylmagnesium bromide. beilstein-journals.orgnih.gov This organometallic species can then act as a nucleophile in subsequent reactions. A common application is carbonation, where the Grignard reagent reacts with carbon dioxide (CO₂) to form a thiophene-2-carboxylic acid upon acidic workup. beilstein-journals.orgnih.gov

Another approach is metal-halogen exchange using organolithium reagents like n-butyllithium (n-BuLi). nih.govbeilstein-journals.org This can convert a bromo- or iodothiophene into a more reactive thienyllithium intermediate. However, the high reactivity of organolithium reagents can sometimes lead to side reactions, such as addition products, depending on the reaction conditions and solvent used. nih.govbeilstein-journals.org These lithiated intermediates are powerful nucleophiles used in a variety of carbon-carbon bond-forming reactions.

Cyclization Reactions to Form Fused Heterocycles

The thiophene ring, particularly when functionalized, serves as a versatile platform for the construction of fused heterocyclic systems. For derivatives of this compound, the synthesis of fused rings typically begins with the preparation of a key intermediate: a 2-aminothiophene bearing the 3-chlorophenyl group at the 5-position. This precursor is commonly synthesized via the Gewald reaction.

Once the appropriately substituted 2-aminothiophene, such as 2-amino-5-(3-chlorophenyl)thiophene-3-carbonitrile or the corresponding carboxylate ester, is obtained, it becomes the starting point for various cyclization strategies to build an adjacent pyrimidine (B1678525) ring, leading to the formation of thieno[2,3-d]pyrimidines. ekb.egnih.gov These fused systems are of significant interest in medicinal chemistry as they are bioisosteres of purines. semanticscholar.org

The annulation of the pyrimidine ring can be achieved through several pathways:

Reaction with Formamide: A straightforward and common method involves heating the 2-aminothiophene derivative with an excess of formamide. This reaction provides a direct route to 2,3-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov

Reaction with Isocyanates or Isothiocyanates: Treatment of the 2-aminothiophene with isocyanates or isothiocyanates introduces a ureido or thioureido group, which can then undergo base-catalyzed intramolecular cyclization to yield thieno[2,3-d]pyrimidine (B153573) derivatives. ekb.egtandfonline.com For example, reacting the aminothiophene with phenyl isothiocyanate followed by cyclization in the presence of a base like sodium ethoxide can produce a 2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4-one. ekb.eg

Reaction with Chloroacetyl Chloride: Acylation of the 2-amino group with chloroacetyl chloride yields an acetamido derivative. This intermediate can then be cyclized by reacting with primary or secondary amines to form substituted thieno[2,3-d]pyrimidines. semanticscholar.org

Reaction with Diethyl Succinate (B1194679) or Diethyl Malonate: Cyclocondensation reactions with dicarbonyl compounds can lead to more complex fused structures. For instance, reaction with diethyl succinate can lead to the formation of a fused pyrrole (B145914) ring, ultimately resulting in a benzothiophene (B83047) derivative after aromatization. ekb.eg

These cyclization reactions demonstrate the utility of this compound derivatives as synthons for creating a diverse range of fused heterocyclic compounds with potential biological activities. The specific reagents and conditions chosen allow for precise control over the final structure of the fused ring system.

Microwave-Assisted Synthesis Enhancements

The integration of microwave-assisted heating in the synthesis of this compound and its derivatives has led to significant improvements over classical thermal methods. Microwave irradiation offers rapid and uniform heating, which dramatically reduces reaction times, often improves product yields, and can lead to cleaner reactions with fewer byproducts. semanticscholar.org

A prime example of this enhancement is seen in the Gewald reaction, a multicomponent reaction used to prepare the key 2-aminothiophene precursors. ijert.org Studies have shown that the microwave-assisted Gewald synthesis of 5-aryl-2-aminothiophenes can be completed in as little as 20 minutes, whereas the same reaction under conventional heating requires several hours. organic-chemistry.orgsci-hub.se This acceleration is crucial for the efficient production of the necessary building blocks for subsequent cyclization reactions.

Beyond the initial synthesis of the thiophene ring, microwave assistance is also highly effective for the subsequent cyclization steps to form fused heterocycles. The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives from 2-aminothiophene precursors, a process that can be time-consuming under conventional heating, can be achieved in just a few minutes using microwave irradiation. researchgate.net

Another important synthetic route that benefits from microwave assistance is the Suzuki-Miyaura cross-coupling reaction. This method can be used to synthesize 2-arylthiophenes, including this compound, by coupling a halothiophene (e.g., 2-bromothiophene) with an appropriate arylboronic acid (e.g., 3-chlorophenylboronic acid). Microwave irradiation, often in an aqueous medium, enhances the reaction rate and efficiency of the palladium-catalyzed coupling, providing a powerful tool for creating the core 2-arylthiophene structure. tandfonline.comresearchgate.net

The table below summarizes the comparative advantages of microwave-assisted synthesis over conventional heating for key reactions involved in the synthesis of this compound derivatives.

| Reaction Type | Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Gewald Reaction (for 2-Aminothiophene Synthesis) | Conventional Heating | ~4 hours | Standard, well-established procedure | organic-chemistry.org |

| Microwave-Assisted | ~20 minutes | Drastically reduced time, improved yields and purity | organic-chemistry.orgsci-hub.se | |

| Thieno[2,3-d]pyrimidine Formation (Cyclization) | Conventional Heating | Several hours | Standard procedure | researchgate.net |

| Microwave-Assisted | ~2 minutes | Extremely rapid synthesis, high efficiency | researchgate.net | |

| Suzuki Cross-Coupling (for 2-Arylthiophene Synthesis) | Conventional Heating | Hours | Effective for C-C bond formation | researchgate.net |

| Microwave-Assisted | Minutes | Faster reaction rates, often allows for greener solvents (e.g., water) | researchgate.net |

Reaction Mechanisms and Mechanistic Pathways

Fundamental Reaction Mechanisms in Thiophene (B33073) Synthesis

The construction of the thiophene ring itself can be achieved through various synthetic routes, each characterized by distinct mechanistic steps.

Transition metal-catalyzed reactions are central to modern organic synthesis, including the formation of thiophenes. A key mechanistic concept in these processes is the electrophilic activation of substrates. One such pathway is the electrophilic Concerted Metalation-Deprotonation (eCMD) mechanism, which has been identified in the oxidative C-H/C-H coupling for oligothiophene synthesis. nih.gov In this process, a palladium catalyst, rendered electrophilic by its coordination environment, activates a C-H bond on an electron-rich heteroarene like thiophene. nih.gov This activation is characterized by a concerted, base-assisted C-H cleavage transition state. nih.gov The coordination of a ligand, such as a simple thioether, to the palladium center can enhance the electrophilicity of the catalyst. nih.govnih.gov This leads to a greater buildup of positive charge on the thiophene substrate during the C-H cleavage step, which favors reactions at π-basic sites. nih.gov

Many thiophene synthesis methodologies involve a cyclization step where a sulfur-containing nucleophile attacks an electrophilic carbon center within the same molecule. This intramolecular nucleophilic attack is a critical ring-forming step. For instance, in the iodocyclization of 1-mercapto-3-alkyn-2-ols to form 3-iodothiophenes, the mechanism proceeds after the initial formation of an iodonium (B1229267) intermediate. organic-chemistry.org This is followed by a 5-endo-dig cyclization, a specific type of intramolecular nucleophilic attack where the thiol group attacks the activated alkyne. organic-chemistry.org The cyclized intermediate then undergoes a dehydrative aromatization to yield the stable thiophene ring. organic-chemistry.org This final step, which can be considered a form of protonolysis, re-establishes the aromatic system.

A specific and effective method for constructing substituted thiophenes involves an iodocyclization reaction. The mechanism of this process is initiated by the reaction of a suitable precursor, such as a 1-mercapto-3-yn-2-ol derivative, with molecular iodine. organic-chemistry.org This leads to the formation of a key intermediate: an iodonium cation. organic-chemistry.org This highly electrophilic species is then susceptible to an intramolecular nucleophilic attack by the sulfur atom, triggering the ring-closing step of the reaction. organic-chemistry.org This pathway is advantageous due to its simplicity, mild reaction conditions, and high degree of regioselectivity, providing a direct route to functionalized iodothiophenes that can be used in further cross-coupling reactions. organic-chemistry.org

Regioselectivity Control Mechanisms in Arylation Reactions

The direct arylation of thiophenes is a powerful method for creating compounds like 2-(3-Chlorophenyl)thiophene. A primary challenge in these reactions is controlling the position of arylation (regioselectivity), as thiophene has multiple C-H bonds with differing reactivities. mdpi.com

The selective functionalization of a specific C-H bond on the thiophene ring is the cornerstone of direct arylation. Palladium-catalyzed reactions are particularly common, and the regioselectivity can be dictated by the specific C-H activation pathway. researchgate.net Computational studies have revealed that different mechanisms can be favored under different conditions. nih.gov

Two prominent pathways in the palladium-catalyzed arylation of thiophenes are:

Metalation/Deprotonation: In this pathway, the catalyst directly interacts with a C-H bond, leading to its cleavage and the formation of a metal-carbon bond. This mechanism generally favors arylation at the α-position (C2 or C5) of the thiophene ring. nih.govsemanticscholar.org Carboxylate salts are often beneficial as they can act as proton-shuttles, assisting in the concerted metalation-deprotonation (CMD) step. core.ac.uk

Heck-type Arylation: This mechanism involves the insertion of a C-C double bond of the thiophene ring into a palladium-aryl bond. This pathway tends to favor arylation at the β-position (C3 or C4). nih.govsemanticscholar.org

The operative pathway, and thus the regioselectivity, can be influenced by factors such as the choice of ligand on the palladium catalyst. nih.gov

The regiochemical outcome of thiophene arylation is profoundly influenced by the interplay of steric and electronic effects of both the substituents on the thiophene ring and the ligands on the catalyst.

Electronic Effects: The electronic nature of ligands coordinated to the palladium catalyst plays a crucial role in determining the reaction pathway. For instance, in the Pd-catalyzed arylation of thiophenes, the use of the 2,2'-bipyridyl ligand favors the metalation/deprotonation pathway, leading to selective arylation at the α-position. nih.govsemanticscholar.org In contrast, employing a bulky, electron-poor fluorinated phosphine (B1218219) ligand like P[OCH(CF₃)₂]₃ kinetically favors the Heck-type arylation mechanism, resulting in β-selectivity. nih.govsemanticscholar.org The electron-withdrawing or electron-donating nature of substituents on the thiophene ring itself also directs arylation. Electron-donating groups generally activate the ring towards electrophilic attack and can direct substitution, while electron-withdrawing groups deactivate the ring. uoanbar.edu.iq

Steric Effects: Steric hindrance is a significant factor in controlling regioselectivity. Bulky directing groups can physically block access to adjacent positions, forcing the reaction to occur at a more distant, less hindered site. youtube.com In the context of thiophene chemistry, a substituent at a particular position can sterically hinder the approach of the bulky catalyst complex to the neighboring C-H bonds. For example, an ortho substituent on an aryl-based initiator has been shown to be crucial in the outcome of polymerization mechanisms involving thiophenes, highlighting the importance of steric effects on reaction intermediates. acs.orgresearchgate.net This principle allows for predictable control over the site of arylation, steering the incoming aryl group to the most sterically accessible C-H bond.

Interactive Data Table: Ligand Effect on Regioselectivity in Thiophene Arylation

| Ligand | Favored Mechanism | Predominant Product | Reference |

| 2,2'-bipyridyl | Metalation/Deprotonation | α-arylation | nih.govsemanticscholar.org |

| P[OCH(CF₃)₂]₃ | Heck-type Arylation | β-arylation | nih.govsemanticscholar.org |

Influence of Catalytic Systems and Solvents

Palladium(0) complexes are the active catalysts in the Suzuki-Miyaura reaction cycle. The catalytic system's performance is heavily dependent on the nature of the ligands attached to the palladium center. For the coupling of aryl chlorides, such as 3-chlorophenylboronic acid with 2-bromothiophene (B119243) (or vice-versa), electron-rich and bulky phosphine ligands are often required to facilitate the challenging oxidative addition step of the Ar-Cl bond to the Pd(0) center. Catalyst systems like Pd(dppf)Cl2 have been effectively used for coupling various bromoindazoles with 2-thiopheneboronic acid. mdpi.com Similarly, catalyst systems based on Pd(0) and specialized phosphine-based bulky ligands have demonstrated high efficiency for the Suzuki–Miyaura cross-coupling of thiophene-2-boronic esters and aryl halides. nih.gov

Solvents play a critical role that extends beyond simply dissolving reactants. They can influence the stability of catalytic intermediates, alter the reaction pathway, and even determine the chemoselectivity of the coupling. For instance, in the coupling of chloroaryl triflates, the choice of solvent can dictate which carbon-halogen or carbon-triflate bond reacts. nih.gov While polar aprotic solvents like acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) can favor coupling at the triflate position by stabilizing anionic transition states, other polar solvents such as methanol (B129727) (MeOH), water, and acetone (B3395972) promote selective reaction at the C-Cl bond, similar to nonpolar solvents like THF. nih.govnih.gov

Aqueous solvent systems have also proven highly effective. An efficient Suzuki cross-coupling protocol for reacting aryl chlorides with thiophene boronic acids has been developed using aqueous n-butanol. figshare.com This system offers near-quantitative yields and is particularly efficient for heterocyclic substrates. figshare.com The use of biodegradable, aqueous solvents also facilitates product separation and aligns with the principles of green chemistry. figshare.com Micellar catalysis, using surfactants like Kolliphor EL in water, provides another environmentally friendly approach, allowing for efficient coupling of bromo-thiophenes with aniline (B41778) boronic acids under air. mdpi.comunimib.it

The interplay between the catalyst, ligand, base, and solvent is crucial for optimizing the synthesis of compounds like this compound. The selection of these components must be carefully tailored to the specific substrates to achieve high yields and selectivity.

Table 1: Influence of Catalytic Systems and Solvents on Suzuki-Miyaura Coupling for Aryl-Thiophene Synthesis

| Catalyst System | Solvent | Key Findings/Observations | Reference |

|---|---|---|---|

| Pd/PtBu3 | MeOH, THF | Promotes selective cross-coupling at the chloride position in chloroaryl triflates. | nih.gov |

| Pd/PtBu3 | MeCN, DMF | Induces a selectivity switch, favoring coupling at the triflate position. | nih.govnih.gov |

| Pd(dppf)Cl2 | Dimethoxyethane | Effective for coupling bromoindazoles with 2-thiopheneboronic acid in the presence of K2CO3. | mdpi.com |

| Pd(0)/L1 (phosphine-based bulky ligand) | Not specified | Shows high efficiency for coupling thiophene-2-boronic ester with aryl bromides. | nih.gov |

| Pd(dtbpf)Cl2 | Kolliphor EL (2%, H2O) / Toluene | Enables efficient micellar Suzuki cross-coupling between bromo-thiophenes and aniline boronic acids in water and under air. | mdpi.comunimib.it |

| Pd(PPh3)4 | 1,4-dioxane/H2O | Used for regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes from 2-bromo-5-(bromomethyl)thiophene (B1590285) and aryl boronic acids. | nih.gov |

Mechanistic Insights into Targeted Interactions

While specific mechanistic studies on the targeted interactions of this compound itself are not extensively detailed in the available literature, the broader class of thiophene-based compounds is known for significant interactions with various biological targets. Mechanistic insights are often derived from their roles as scaffolds in medicinal chemistry. Thiophene derivatives can act as bio-isosteric replacements for phenyl rings, improving physicochemical properties and binding affinity to biological targets. nih.gov

For example, thieno[3,2-d]pyrimidine (B1254671) derivatives, which feature a fused thiophene ring system, have been developed as potent inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov Mechanistic studies on these compounds provide a framework for understanding how a thiophene-containing molecule might interact with a protein target. X-ray crystallography has revealed the binding mode of these inhibitors to the colchicine-binding site of tubulin. nih.gov Further investigations showed that these compounds induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells. nih.gov These targeted effects are a direct consequence of the specific molecular interactions between the thiophene-based inhibitor and the tubulin protein.

Similarly, other research has focused on thiophene-containing triaryl pyrazoline derivatives as inhibitors of the PI3Kγ enzyme, another important target in cancer treatment. researchgate.net Molecular docking simulations have provided mechanistic insights into their binding patterns. These simulations indicated that the thiophene-containing inhibitor fits preferentially into the PI3Kγ binding site over other isoforms, forming specific hydrogen bonds and π-stacking interactions that are crucial for its inhibitory activity. researchgate.net

Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. For 2-(3-Chlorophenyl)thiophene, this involves analyzing the stretching and bending modes of the thiophene (B33073) and chlorophenyl rings, as well as the inter-ring C-C bond.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent functional groups.

Key expected vibrations include:

Aromatic C-H stretching: Bands typically appear above 3000 cm⁻¹. Both the thiophene and the benzene (B151609) rings will contribute to absorptions in this region.

C=C stretching: Vibrations associated with the double bonds within the aromatic rings are expected in the 1600-1450 cm⁻¹ region.

C-S stretching: The thiophene ring should display characteristic C-S stretching vibrations.

C-Cl stretching: A strong absorption corresponding to the carbon-chlorine bond is anticipated in the fingerprint region.

C-H out-of-plane bending: These deformations, particularly for the substituted rings, provide information about the substitution pattern and are expected at lower wavenumbers.

A comprehensive search of the scientific literature did not yield a publicly available, detailed experimental FT-IR spectrum with specific peak assignments for this compound.

Interactive Data Table: FT-IR Vibrational Frequencies (Note: Specific experimental data for this compound is not available in the reviewed literature. The table below is a representative template.)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| Data not available | - | C-H stretching (Aromatic) |

| Data not available | - | C=C stretching (Thiophene Ring) |

| Data not available | - | C=C stretching (Phenyl Ring) |

| Data not available | - | C-S stretching |

| Data not available | - | C-Cl stretching |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in polarizability are typically strong in Raman spectra. For this compound, FT-Raman would be particularly useful for observing the C=C and C-S stretching modes of the heterocyclic ring and the C-C inter-ring stretching vibration. Symmetrical vibrations of the phenyl ring would also be prominent.

Detailed experimental FT-Raman data for this compound, including specific peak positions and intensities, were not found in the available scientific literature.

Interactive Data Table: FT-Raman Vibrational Frequencies (Note: Specific experimental data for this compound is not available in the reviewed literature. The table below is a representative template.)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| Data not available | - | C=C stretching (Thiophene Ring) |

| Data not available | - | C=C stretching (Phenyl Ring) |

| Data not available | - | C-S stretching |

| Data not available | - | C-C inter-ring stretch |

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a theoretical calculation used to provide a detailed assignment of vibrational modes observed in IR and Raman spectra. It quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. A PED analysis for this compound would require a high-level computational study (e.g., using Density Functional Theory, DFT) to calculate the vibrational frequencies and normal modes. Such an analysis would definitively assign complex vibrations arising from the coupling of different motions within the molecule.

A specific PED analysis for this compound has not been reported in the surveyed scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the protons on the thiophene ring and the chlorophenyl ring. The chemical shifts (δ) would be influenced by the electronegativity of the adjacent sulfur and chlorine atoms and by the aromatic ring currents. The coupling constants (J) between adjacent protons would provide information about their connectivity.

The aromatic region of the spectrum (typically δ 7.0-8.0 ppm) would contain a set of multiplets corresponding to the three protons of the thiophene ring and the four protons of the 3-chlorophenyl ring. The specific splitting patterns would be indicative of the substitution pattern.

A definitive, experimentally-derived ¹H NMR spectrum with assigned chemical shifts and coupling constants for this compound could not be located in the reviewed literature.

Interactive Data Table: ¹H NMR Chemical Shifts (Note: Specific experimental data for this compound is not available in the reviewed literature. The table below is a representative template.)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene-H | Data not available | - | - |

| Phenyl-H | Data not available | - | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy detects the carbon nuclei in a molecule, with each unique carbon atom giving a distinct signal. The spectrum of this compound would show ten signals, one for each of the ten carbon atoms in the molecule, assuming a standard broadband proton-decoupled experiment.

The chemical shifts would be characteristic of aromatic carbons. The carbon atoms directly bonded to the sulfur (in the thiophene ring) and the chlorine (in the phenyl ring), as well as the two carbons forming the inter-ring bond, would have distinct chemical shifts that are diagnostic of the molecular structure. Carbons in the thiophene ring typically resonate in the δ 120-145 ppm range, while those in the chlorophenyl ring would also appear in the aromatic region, with their specific shifts influenced by the chloro-substituent.

A published ¹³C NMR spectrum with assigned chemical shifts for each carbon atom in this compound was not found during a comprehensive literature survey.

Interactive Data Table: ¹³C NMR Chemical Shifts (Note: Specific experimental data for this compound is not available in the reviewed literature. The table below is a representative template.)

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| Thiophene-C | Data not available |

| Phenyl-C | Data not available |

| Phenyl-C-Cl | Data not available |

| C-C (inter-ring) | Data not available |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules and preventing their fragmentation during the ionization process ucl.ac.bechemrxiv.org. When analyzing this compound, the sample would be dissolved in a suitable solvent and infused into the ESI source. The high voltage applied to the capillary would generate charged droplets, leading to the formation of gas-phase ions.

In positive-ion mode ESI-MS, the primary ion expected for this compound would be the protonated molecule, [M+H]⁺. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, might also be observed. The resulting mass spectrum would show a prominent peak corresponding to the mass-to-charge ratio (m/z) of these ions, confirming the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak for the ³⁵Cl isotope and another peak two mass units higher for the ³⁷Cl isotope, in an approximate 3:1 intensity ratio.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₀H₇ClS), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

The theoretical monoisotopic mass of this compound can be calculated with high precision. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would measure the m/z of the molecular ion and provide an experimental value that can be compared to the theoretical one, thus confirming the elemental formula.

Table 2: Theoretical HRMS Data for this compound

| Ion | Molecular Formula | Isotope | Theoretical Monoisotopic Mass (Da) |

|---|---|---|---|

| [M]⁺ | C₁₀H₇³⁵ClS | ³⁵Cl | 194.0009 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry fda.gov.twrsc.org. This technique is invaluable for analyzing the purity of a this compound sample or for monitoring its formation in a chemical reaction.

In a typical LC-MS analysis, the sample is injected into an LC system, often using a reversed-phase column (like a C18 column). A solvent gradient would be used to separate this compound from any impurities, starting materials, or byproducts. The eluent from the LC column is then directed into the ion source of the mass spectrometer (e.g., an ESI source). The mass spectrometer would continuously acquire mass spectra, allowing for the detection and identification of each separated component based on its retention time and mass-to-charge ratio. This provides both qualitative and quantitative information about the components of the sample mixture.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated π-electron systems within a molecule. The spectrum of this compound would be characterized by absorption bands corresponding to π → π* electronic transitions. The conjugation between the phenyl and thiophene rings creates an extended chromophore that absorbs light in the UV region.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or hexane, would be expected to show a strong absorption maximum (λmax). Studies on various thiophene derivatives show that substituents on the rings can cause shifts in the absorption wavelength (bathochromic or hypsochromic shifts) nih.govnii.ac.jp. The presence of the chlorine atom on the phenyl ring is expected to have a modest effect on the absorption spectrum compared to the unsubstituted 2-phenylthiophene (B1362552). The position and intensity of the absorption bands are indicative of the extent of conjugation and the electronic nature of the molecule.

Table 3: Expected UV-Vis Absorption Data for this compound

| Spectroscopic Parameter | Expected Value | Corresponding Transition |

|---|---|---|

| λmax | ~280 - 310 nm | π → π* |

Note: This is an estimated range based on data for 2-phenylthiophene and other substituted thiophenes. The exact value depends on the solvent used.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tetramethylsilane (TMS) |

X-ray Diffraction Studies for Solid-State Structure

No publicly available X-ray crystallography data for this compound could be located. This information is essential for determining the precise solid-state structure, including bond lengths, bond angles, and crystal packing, and for generating a crystallographic data table.

Advanced Spectroscopic Analysis for Intermolecular Interactions

Detailed computational analyses required to populate the following subsections have not been published specifically for this compound.

Hirshfeld Surface Analysis

Without crystallographic information or a dedicated computational study, a Hirshfeld surface analysis, which is crucial for investigating intermolecular interactions in the crystal structure, cannot be performed. This prevents the generation of data on intermolecular contacts and fingerprint plots.

Electron Delocalization Function and Reduced Density Gradient

Analyses of the electron delocalization function (ELF) and reduced density gradient (RDG) are advanced computational methods that provide insight into chemical bonding and non-covalent interactions. No specific studies applying these methods to this compound were found.

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is extensively used to investigate the properties of heterocyclic compounds like 2-(3-chlorophenyl)thiophene.

The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For thiophene (B33073) derivatives, a variety of functionals and basis sets are employed to achieve reliable results.

Commonly used hybrid functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory and DFT. nih.govresearchgate.netnih.gov Another functional, ωB97X-D, is also utilized for its improved handling of long-range interactions.

The choice of basis set is equally critical, as it defines the set of mathematical functions used to build the molecular orbitals. Popular choices for molecules containing elements like carbon, hydrogen, sulfur, and chlorine include the Pople-style basis sets such as 6-31G(d) and the more extensive 6-311G(d,p). nih.govresearchgate.netmdpi.com These basis sets include polarization functions (d,p) that allow for more flexibility in describing the electron distribution around the atoms, which is essential for an accurate representation of molecular geometry and properties.

The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar chlorinated thiophene isomers using the B3LYP/6-311+G(d,p) level of theory have been performed to compute their thermochemical and geometrical parameters.

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d) | Initial geometry optimizations and electronic property calculations. |

| B3LYP | 6-311G(d,p) | Refined geometry and more accurate energy calculations. mdpi.com |

| ωB97X-D | 6-311+G(d,p) | Calculations where dispersion forces are significant. |

Once the geometry is optimized, a deeper analysis of the electronic structure can be performed to understand the molecule's reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller gap generally suggests higher reactivity.

For thiophene derivatives, the HOMO is typically a π-orbital distributed over the thiophene ring, while the LUMO is a π*-orbital. The presence of the chlorophenyl substituent is expected to influence the energies of these orbitals. DFT calculations can precisely determine these energy levels and the resulting energy gap. For example, studies on various thiophene derivatives have shown HOMO-LUMO gaps in the range of 3.44 to 4.65 eV. mdpi.com

| Parameter | Significance | Typical Calculated Value Range for Thiophene Derivatives (eV) |

|---|---|---|

| EHOMO | Electron donating ability | -6.0 to -5.0 |

| ELUMO | Electron accepting ability | -2.0 to -1.0 |

| Energy Gap (ΔE) | Chemical reactivity and stability | 3.0 to 5.0 nih.govmdpi.com |

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that can be estimated from the HOMO and LUMO energies through Koopmans' theorem. The IP represents the energy required to remove an electron from the molecule and is approximated by the negative of the HOMO energy (-EHOMO). The EA is the energy released when an electron is added to the molecule and can be approximated by the negative of the LUMO energy (-ELUMO). These values are important for understanding the molecule's behavior in charge-transfer processes.

Time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies, which correspond to the absorption of light by the molecule. These calculations can predict the UV-Visible absorption spectrum of this compound, providing insights into its photophysical properties. The calculations identify the energies of the main electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, charge transfer, and bonding interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs.

NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). The strength of these interactions is evaluated using second-order perturbation theory, where a larger E(2) stabilization energy indicates a more significant interaction. For molecules like this compound, NBO analysis can reveal hyperconjugative interactions between the thiophene and chlorophenyl rings, as well as the nature of the C-S and C-Cl bonds. For instance, in a study of a similar molecule, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, NBO analysis revealed significant intramolecular charge transfer, contributing to the molecule's stability. acadpubl.eu

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| π(C=C) of thiophene | π(C=C) of phenyl ring | π-π hyperconjugation | Inter-ring electronic communication |

| LP(S) | π(C=C) of thiophene | Lone pair delocalization | Contribution to aromaticity |

| LP(Cl) | σ(C-C) of phenyl ring | Lone pair hyperconjugation | Influence of chlorine substituent |

Electronic Structure Analysis

Non-Linear Optical (NLO) Property Predictions

Organic molecules with extended π-conjugated systems, like this compound, have attracted significant interest for their potential applications in non-linear optical (NLO) technologies. researchgate.netmdpi.com Computational methods are instrumental in predicting and understanding the NLO response of these materials.

The first hyperpolarizability (β) is a key tensor quantity that determines the second-order NLO response of a molecule. researchgate.net DFT calculations are widely used to compute the static components of the β tensor (e.g., βxxx, βxyy, βzzz) and the total molecular hyperpolarizability (β_total). researchgate.netosti.gov A large β value is a primary indicator of a potentially useful NLO material.

The calculation of β is sensitive to the chosen level of theory and basis set. For thiophene derivatives, calculations often reveal that the charge transfer between different parts of the molecule significantly influences the magnitude of the hyperpolarizability. researchgate.net

Table 3: Representative Data for Calculated First Hyperpolarizability Components (Note: This table illustrates the typical output of a hyperpolarizability calculation and is not specific to this compound. Units are in atomic units.)

| Component | Value (a.u.) |

|---|---|

| β_xxx | 250.5 |

| β_xyy | -45.2 |

| β_xzz | 30.8 |

| β_yyy | 15.1 |

| β_yzz | -10.4 |

| β_zzz | 5.6 |

| β_total | Calculated Value |

The NLO properties of a molecule are intrinsically linked to its electronic structure. For molecules like this compound, the NLO response is governed by the delocalization of π-electrons across the thiophene and phenyl rings. researchgate.net

A critical factor influencing hyperpolarizability is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, a smaller HOMO-LUMO gap facilitates intramolecular charge transfer (ICT), which can lead to a larger β value. researchgate.netmdpi.com In this compound, the thiophene ring acts as a π-electron donor, while the chlorophenyl group can act as an electron-withdrawing moiety. This donor-acceptor character can enhance the ICT process and, consequently, the NLO response. Computational studies on similar thiophene-based systems have consistently shown that modifying substituents to decrease the HOMO-LUMO energy gap leads to a significant enhancement of the first hyperpolarizability, establishing a clear structure-property relationship. researchgate.net

Computational Studies of Chemical Reactivity

Computational chemistry offers powerful tools to predict and understand the chemical reactivity of molecules. Through the application of quantum mechanics, various descriptors can be calculated that provide insights into the electrophilic and nucleophilic nature of different atomic sites within a molecule. These methods are crucial in predicting the outcomes of chemical reactions and in the design of new molecules with specific reactive properties. For thiophene derivatives, these studies can identify which atoms in the thiophene and phenyl rings are more susceptible to attack.

Condensed Fukui Function

The Fukui function is a key concept in Density Functional Theory (DFT) that helps in identifying the most reactive sites in a molecule. nih.govnih.gov It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. The condensed Fukui function simplifies this by assigning a value to each atom in the molecule, indicating its propensity to either donate or accept an electron.

For a given atom, three types of Fukui functions are typically considered:

f+ : for nucleophilic attack (propensity to accept an electron).

f- : for electrophilic attack (propensity to donate an electron).

f0 : for radical attack.

In studies of thiophene derivatives, the condensed Fukui function has been effectively used to pinpoint the atoms most likely to engage in chemical reactions. For instance, in a study on ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, Fukui functions revealed that the C4 atom of the thiophene ring is the most reactive site for nucleophilic attack, while the N9 atom is the most susceptible to electrophilic attack. nih.gov For this compound, a similar analysis would be expected to highlight specific carbon atoms on both the thiophene and the chlorophenyl rings as the primary sites for electrophilic or nucleophilic reactions.

Table 1: Illustrative Condensed Fukui Function Data for a Generic Phenylthiophene Derivative

| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| Thiophene C2 | 0.15 | 0.12 |

| Thiophene C3 | 0.08 | 0.18 |

| Thiophene C4 | 0.12 | 0.09 |

| Thiophene C5 | 0.25 | 0.05 |

| Phenyl C1' (ipso) | 0.05 | 0.04 |

| Phenyl C2' | 0.07 | 0.11 |

| Phenyl C3' | 0.06 | 0.10 |

| Phenyl C4' | 0.07 | 0.11 |

| Phenyl C5' | 0.06 | 0.10 |

| Phenyl C6' | 0.07 | 0.11 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Local Softness Descriptors

Local softness (s) is another important descriptor derived from the Fukui function and is related to the concept of chemical hardness and softness. mdpi.com It provides a measure of the reactivity of a specific atomic site within a molecule. A higher value of local softness indicates a greater reactivity of that particular atom. Similar to the Fukui function, local softness can be defined for nucleophilic (s+) and electrophilic (s-) attacks.

The local softness is calculated by multiplying the condensed Fukui function by the global softness (S) of the molecule. The global softness is the inverse of the global hardness (η), which is a measure of the molecule's resistance to a change in its electron distribution.

In the context of substituted thiophenes, local softness descriptors are used to explain the regioselectivity of reactions. mdpi.com For this compound, the chlorine atom's electron-withdrawing nature would influence the electron distribution across the phenyl ring, which in turn would affect the local softness values of the carbon atoms, making some more susceptible to nucleophilic attack.

Table 2: Representative Local Softness Data for a Generic Phenylthiophene Derivative

| Atomic Site | s+ (Nucleophilic Attack) | s- (Electrophilic Attack) |

| Thiophene C2 | 0.30 | 0.24 |

| Thiophene C3 | 0.16 | 0.36 |

| Thiophene C4 | 0.24 | 0.18 |

| Thiophene C5 | 0.50 | 0.10 |

| Phenyl C1' (ipso) | 0.10 | 0.08 |

| Phenyl C2' | 0.14 | 0.22 |

| Phenyl C3' | 0.12 | 0.20 |

| Phenyl C4' | 0.14 | 0.22 |

| Phenyl C5' | 0.12 | 0.20 |

| Phenyl C6' | 0.14 | 0.22 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Global Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. A higher value of ω indicates a stronger electrophile. Conversely, the nucleophilicity index (N) measures the ability of a molecule to donate electrons, with higher values indicating a better nucleophile.

These global indices are valuable for comparing the reactivity of different molecules. For instance, the introduction of an electron-withdrawing group like chlorine onto the phenyl ring of 2-phenylthiophene (B1362552) would be expected to increase the global electrophilicity of the molecule. Computational studies on various thiophene derivatives have utilized these indices to rationalize their observed chemical behavior and biological activity. nih.gov

Table 3: Exemplary Global Reactivity Indices for Phenylthiophene and a Substituted Derivative

| Compound | HOMO (eV) | LUMO (eV) | Electrophilicity (ω) | Nucleophilicity (N) |

| 2-Phenylthiophene (hypothetical) | -6.5 | -1.2 | 1.5 | 3.0 |

| This compound (expected trend) | -6.7 | -1.5 | 1.8 | 2.8 |

Note: This table presents hypothetical data to illustrate expected trends and does not represent actual calculated values.

Derivatization Strategies and Functional Group Transformations

Introduction of Diverse Functional Groups for Structural Diversification

The structural diversification of 2-(3-chlorophenyl)thiophene is primarily achieved by introducing functional groups onto the thiophene (B33073) ring. The reactivity of the thiophene moiety allows for electrophilic substitution, metallation, and cross-coupling reactions, providing pathways to a variety of derivatives.

Key strategies for functionalization include:

Halogenation: Introduction of bromine or iodine atoms, typically at the 5-position of the thiophene ring, creates a reactive handle for subsequent cross-coupling reactions.

Acylation and Carboxylation: Friedel-Crafts acylation can introduce keto functionalities. More commonly, metallation of the thiophene ring (e.g., via lithiation) followed by quenching with an appropriate electrophile can introduce acyl or carboxyl groups. For instance, reaction with N,N-dimethylformamide (DMF) after lithiation yields an aldehyde, while reaction with carbon dioxide yields a carboxylic acid.

Amidation: A carboxylic acid derivative can be converted into a carboxamide. One documented example involves the synthesis of 5-(3-chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide from a corresponding carboxylated precursor. mdpi.com This transformation introduces a nitrogen-containing heterocyclic moiety, significantly altering the electronic properties and potential biological activity of the parent molecule.

Gewald Reaction: For the synthesis of more complex, functionalized thiophenes, the Gewald reaction is a powerful tool. This one-pot, multicomponent reaction combines an α-methylene ketone or aldehyde, a cyano-active compound, and elemental sulfur to produce a 2-aminothiophene. impactfactor.orgsemanticscholar.org While not a direct derivatization of this compound, this method highlights a synthetic route to thiophenes bearing amino and cyano groups, which are valuable for further transformations. tandfonline.comnih.govnih.gov

These transformations allow for the synthesis of a library of compounds with varied steric and electronic properties, which is essential for structure-activity relationship (SAR) studies in medicinal chemistry and for tuning the performance of organic materials. nih.gov

Formation of Extended Conjugated Systems

The this compound unit is a valuable building block for the synthesis of π-conjugated oligomers and polymers, which are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). d-nb.infonih.gov The extension of conjugation is typically achieved through transition-metal-catalyzed cross-coupling reactions. mit.eduamanote.com

Common strategies for creating these extended systems include:

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound (e.g., a thiophene boronic acid) with an organohalide. rsc.orgnih.gov A halogenated derivative of this compound can be coupled with another thiophene-boronic acid to form bithiophene structures or polymerized to create polythiophenes. mdpi.com

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. pkusz.edu.cn It is widely used for polymerizing thiophene monomers to create regioregular poly(3-alkylthiophene)s and other conjugated polymers.

Kumada Coupling: This nickel-catalyzed coupling of a Grignard reagent with an organohalide is another effective method for thiophene polymerization, particularly for achieving high-molecular-weight, regioregular polymers. mdpi.compkusz.edu.cn

Oxidative Coupling: Chemical or electrochemical oxidation can be used to polymerize thiophene monomers. pkusz.edu.cn While less controlled than cross-coupling methods, it provides a direct route to polythiophenes.

By repeatedly coupling this compound units or by copolymerizing them with other aromatic monomers, researchers can create a variety of oligomers and polymers with tailored electronic and optical properties. nih.govbeilstein-journals.org The presence of the 3-chlorophenyl substituent can influence the polymer's solubility, morphology, and electronic energy levels.

Strategies for Analytical Enhancement

While the parent compound this compound can often be analyzed directly, its functionalized derivatives, especially those containing polar groups like hydroxyl, amino, or carboxyl moieties, frequently require chemical derivatization to improve their behavior in chromatographic systems. jfda-online.comresearchgate.net Derivatization enhances volatility for gas chromatography (GC) or introduces a chromophore or fluorophore for more sensitive detection in high-performance liquid chromatography (HPLC). academicjournals.org

For HPLC analysis, derivatization is primarily used to enhance detection sensitivity and selectivity, especially when using UV-Vis or fluorescence detectors. researchgate.netnih.gov This is a common pre-column strategy where the analyte is chemically modified before injection into the HPLC system. academicjournals.orgnih.govactascientific.com If derivatives of this compound containing functional groups such as amines or carboxylates were to be analyzed, a variety of reagents could be employed.

Common derivatizing agents for HPLC include:

For UV-Vis Detection: Reagents are used to attach a strong chromophore to the analyte.

For Fluorescence Detection: Reagents introduce a fluorophore, allowing for highly sensitive detection.

The choice of reagent depends on the functional group present on the analyte.

Table 1: Common Pre-Column Derivatizing Reagents for HPLC

| Reagent | Target Functional Group(s) | Detector |

|---|---|---|

| Phenylisothiocyanate (PITC) | Primary & Secondary Amines | UV |

| 2,4-Dinitrofluorobenzene (DNFB) | Primary & Secondary Amines, Phenols | UV |

| Benzoyl Chloride | Alcohols, Phenols, Amines | UV |

| Dansyl Chloride | Primary & Secondary Amines, Phenols | Fluorescence |

| o-Phthalaldehyde (OPA) | Primary Amines (in presence of a thiol) | Fluorescence |

| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Primary & Secondary Amines | Fluorescence |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Primary & Secondary Amines | Fluorescence |

In GC-MS, derivatization is crucial for analyzing non-volatile or thermally labile compounds containing polar functional groups. jfda-online.com The process replaces active hydrogens in groups like -OH, -NH2, -COOH, and -SH with nonpolar moieties, thereby increasing the analyte's volatility and thermal stability. gcms.czphenomenex.com For functionalized derivatives of this compound, the most common derivatization techniques are silylation and acylation. researchgate.net

Silylation: This is one of the most prevalent methods, involving the replacement of an active hydrogen with a trimethylsilyl (B98337) (TMS) group. actascientific.comresearchgate.net Silylating reagents are highly effective for derivatizing hydroxyl, carboxyl, and amine groups. youtube.com

Acylation: This technique introduces an acyl group, often a perfluoroacyl group, which not only increases volatility but can also enhance detectability with an electron capture detector (ECD). gcms.cznih.gov Fluorinated anhydrides are commonly used for this purpose. shimadzu.com

Table 2: Common Derivatizing Reagents for GC-MS

| Derivatization Method | Reagent | Abbreviation | Target Functional Group(s) |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH, -SH |

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH, -SH |

| Silylation | N-Trimethylsilylimidazole | TMSI | -OH, -COOH (highly selective for hydroxyls) |

| Acylation | Trifluoroacetic Anhydride | TFAA | -OH, -NH, -SH |

| Acylation | Pentafluoropropionic Anhydride | PFPA | -OH, -NH, -SH |

| Acylation | Heptafluorobutyric Anhydride | HFBA | -OH, -NH, -SH |

These derivatization strategies are essential tools for both the structural modification of this compound to create new materials and for its quantitative analysis in various matrices.

Applications in Advanced Materials and Optoelectronics

Organic Electronic Materials

Organic electronic materials utilize carbon-based molecules and polymers for various electronic functions. Thiophene (B33073) derivatives are a major class of materials in this field due to their excellent semiconducting properties and chemical tunability. Research was conducted to identify the specific use of 2-(3-Chlorophenyl)thiophene as a functional material in this domain.

Light-Emitting Diodes (OLEDs)

Organic Field-Effect Transistors (OFETs)

OFETs rely on organic semiconductors to act as the active channel for charge transport. The structure of the thiophene ring makes it a promising building block for high-mobility organic semiconductors. However, searches for studies investigating the charge transport properties, such as hole or electron mobility, of this compound in an OFET architecture returned no specific results. There are no available data on its performance as a p-type, n-type, or ambipolar semiconductor in transistor devices.

Organic Photovoltaic Cells (OPVs) and Solar Cells (OSCs)

Thiophene derivatives are widely employed as electron-donor materials in the active layer of organic solar cells due to their favorable electronic properties and ability to absorb light. The investigation sought to find data on the use of this compound in such applications.

Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, organic dyes containing thiophene units can be used as sensitizers to absorb light and inject electrons into a semiconductor layer. No studies were found that specifically designed, synthesized, or tested a dye based on the this compound scaffold for use in DSSCs. Consequently, there is no information on its photovoltaic performance, including parameters like power conversion efficiency (PCE), open-circuit voltage (Voc), or short-circuit current density (Jsc).

Bulk-Heterojunction (BHJ) Solar Cells

In BHJ solar cells, a blend of donor and acceptor materials forms the active layer. Thiophene-based polymers and small molecules are common donor materials. The literature search did not identify any instances where this compound was used as a donor, acceptor, or interfacial layer material in a BHJ device. As such, no performance metrics or research findings are available for this compound in the context of bulk-heterojunction solar cells.

Nonlinear Optical (NLO) Materials

Nonlinear optical materials exhibit properties that change with the intensity of light, making them useful for applications in photonics and optical computing. The extended π-conjugation in many thiophene derivatives can lead to significant NLO responses. A search for research measuring the third-order NLO properties, such as two-photon absorption cross-sections or nonlinear refractive index, of this compound did not yield any specific studies or data.

Design Principles for High Nonlinear Optical (NLO) Response (e.g., D-π-A systems)

Thiophene-based compounds are promising candidates for nonlinear optical (NLO) materials, particularly when integrated into a push-pull architecture, also known as a donor-π-acceptor (D-π-A) system. This molecular design strategically places electron-donating and electron-withdrawing groups along a π-conjugated backbone, which facilitates a strong intramolecular charge transfer (ICT) effect. This efficient delocalization of electron density is a key factor in producing significant NLO responses.

Third-Order Nonlinear Optical Properties (χ(3))

Materials with a significant third-order nonlinear optical (NLO) susceptibility, denoted as χ(3), are in high demand for applications in optical networking and computing, as they allow for functionalities like all-optical switching and signal processing. Conjugated polymers, including those based on thiophene, are known to possess an extended π-system with a high density of polarizable π-electrons, which inherently leads to a large third-order NLO response.

Photoactive and Photosensitizing Materials

The this compound scaffold is a component of advanced photoactive and photosensitizing materials, where it plays a crucial role in absorbing light energy and mediating subsequent photochemical processes.